Triclonide Triclonide Triclonide is a topical steroidal anti-inflammitory. The are used in medicament preparation.
Triclonide is a topical corticosteroid.
Brand Name: Vulcanchem
CAS No.: 26849-57-0
VCID: VC21329229
InChI: InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
SMILES: CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C
Molecular Formula: C24H28Cl3FO4
Molecular Weight: 505.8 g/mol

Triclonide

CAS No.: 26849-57-0

Cat. No.: VC21329229

Molecular Formula: C24H28Cl3FO4

Molecular Weight: 505.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Triclonide - 26849-57-0

CAS No. 26849-57-0
Molecular Formula C24H28Cl3FO4
Molecular Weight 505.8 g/mol
IUPAC Name (1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Standard InChI Key VSVSLEMVVAYTQW-VSXGLTOVSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl
SMILES CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C
Canonical SMILES CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C

Chemical Identity and Structural Properties

Triclonide, also known by its code name RS-4464, is a synthetic corticosteroid with anti-inflammatory properties. It belongs to the halogenated corticosteroid family, characterized by the presence of multiple chlorine atoms in its structure . The compound has a defined absolute stereochemistry with 9 stereocenters, all of which are precisely defined in its molecular architecture .

Basic Chemical Properties

The fundamental chemical properties of Triclonide are summarized in the following table:

PropertyValue
Molecular FormulaC₂₄H₂₈Cl₃FO₄
Molecular Weight505.834 g/mol
CAS Registry Number26849-57-0
StereochemistryAbsolute
Defined Stereocenters9/9
Optical ActivityUnspecified
KEGG DRUG CodeD06225

The compound features three chlorine atoms, one fluorine atom, and four oxygen atoms in its structure, contributing to its specific pharmacological properties and stability profile .

Structural Identifiers

Triclonide can be precisely identified through its standardized chemical notations:

SMILES Notation:
CC1(C)O[C@@H]2C[C@H]3[C@@H]4CC@HC5=CC(=O)C=C[C@]5(C)[C@@]4(Cl)C@@HC[C@]3(C)[C@@]2(O1)C(=O)CCl

InChI Key: VSVSLEMVVAYTQW-VSXGLTOVSA-N

Full InChI:
InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1

Alternative Nomenclature

Triclonide is known by several alternative names in scientific and pharmaceutical literature:

  • RS-4464 (research code)

  • 9,11β,21-Trichloro-6α-fluoro-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione (systematic chemical name)

  • トリクロニド (Japanese name)

Structural Characteristics and Physical Properties

Triclonide possesses a complex steroid core structure with multiple functional groups that contribute to its biological activity. The molecular structure is characterized by:

  • A pregnane steroid nucleus (a C21 steroid structure)

  • Three strategically positioned chlorine atoms (9, 11β, and 21 positions)

  • A fluorine atom at the 6α position

  • A 1,4-diene structure in the A-ring

  • A methylethylidene bis(oxy) group bridging the 16α and 17 positions

  • Ketone groups at positions 3 and 20

The presence of three chlorine atoms and one fluorine atom significantly affects the compound's lipophilicity and membrane permeability, which are critical factors for topical drug efficacy . The halogenation pattern likely enhances the compound's anti-inflammatory potency while potentially modifying its metabolic stability.

Therapeutic Applications

The primary indication for Triclonide appears to be as an anti-inflammatory agent for topical use . The documented information suggests potential applications in:

Dermatological Conditions

As a topical corticosteroid, Triclonide may be used in the treatment of:

  • Inflammatory dermatoses

  • Eczema and atopic dermatitis

  • Psoriasis

  • Contact dermatitis

  • Other steroid-responsive skin conditions

Pharmacokinetic Properties

Absorption and Distribution

As a topical corticosteroid with multiple halogen substitutions, Triclonide likely exhibits:

  • Limited systemic absorption through intact skin

  • Enhanced penetration through inflamed or damaged skin

  • Potential for local accumulation in the stratum corneum, forming a reservoir effect

  • High protein binding in plasma for any systemically absorbed fraction

The chlorine and fluorine atoms in the structure would be expected to enhance lipophilicity, potentially affecting the compound's ability to penetrate skin barriers and cell membranes.

Structural Comparison and Analogues

Triclonide's structure shares similarities with other halogenated corticosteroids. The presence of three chlorine atoms places it among the more heavily halogenated corticosteroids, which typically exhibit higher potency but also potentially greater risk of adverse effects. The acetonide-like structure (methylethylidene bis(oxy) group) is a common feature in several topical corticosteroids designed to enhance potency and residence time in tissues.

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